molecular formula C10H8N2O4 B8279741 5-Nitro-4-ethylisatin

5-Nitro-4-ethylisatin

Cat. No.: B8279741
M. Wt: 220.18 g/mol
InChI Key: FJENBZZFZGBBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-4-ethylisatin is a nitro-substituted isatin derivative characterized by a nitro group at the 5-position and an ethyl group at the 4-position of the isatin core (indole-2,3-dione). Isatin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-ethyl-5-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C10H8N2O4/c1-2-5-7(12(15)16)4-3-6-8(5)9(13)10(14)11-6/h3-4H,2H2,1H3,(H,11,13,14)

InChI Key

FJENBZZFZGBBOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C(=O)C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-Nitro-4-ethylisatin with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Nitro-4-ethylisatin C₁₀H₈N₂O₃* 220.19 Not reported Nitro (C-5), Ethyl (C-4)
5-Nitroisatin C₈H₄N₂O₄ 192.12 251 (dec.) Nitro (C-5)
4-Nitroisatoic anhydride C₈H₄N₂O₅ 208.12 Not reported Nitro (C-4), Anhydride
Ethyl 5-nitro salicylate C₉H₉NO₅ 211.17 Not reported Nitro (C-5), Ethyl ester

*Inferred from structural analogs.

Key Observations :

  • The addition of an ethyl group at C-4 in 5-nitro-4-ethylisatin increases its molecular weight compared to 5-nitroisatin, likely altering solubility and thermal stability.
5-Nitro-4-ethylisatin (Inferred):
  • Antimicrobial activity : Nitro groups in isatin derivatives are associated with antibacterial and antifungal effects.
  • Enzyme inhibition: Potential use in targeting enzymes like kinases or hydrolases due to structural similarity to bioactive isatins .
Compared Analogs:
  • 5-Nitroisatin : Used in coordination chemistry and as a precursor for bioactive molecules .
  • Ethyl 5-nitro salicylate : Employed in drug analysis and as a substrate in enzyme activity assays .
  • 4-Nitroisatoic anhydride : Likely utilized in polymer chemistry or as an intermediate in organic synthesis .

Research Findings and Limitations

  • 5-Nitroisatin : Demonstrated moderate cytotoxicity in cancer cell lines, with its nitro group critical for redox-mediated activity .
  • Ethyl nitroaromatics : Ethyl esters in compounds like ethyl 5-nitro salicylate enhance stability under physiological conditions, suggesting similar advantages for 5-nitro-4-ethylisatin .
  • Limitations : Direct data on 5-nitro-4-ethylisatin’s reactivity, toxicity, and pharmacokinetics are absent in the evidence. Further studies are needed to validate inferred properties.

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